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Cat. No.: B183958 Get Quote

Abstract
5-Chloronicotinic acid is a highly versatile heterocyclic building block that has become

indispensable in the field of medicinal chemistry. Its unique trifecta of reactive sites—the

pyridine ring, a carboxylic acid, and a strategically placed chlorine atom—provides a robust

platform for the synthesis of diverse and complex molecular architectures. This guide offers an

in-depth exploration of the applications of 5-Chloronicotinic acid, moving beyond simple

recitation of facts to explain the causality behind its utility in drug discovery. We will dissect its

reactivity, provide detailed, field-proven protocols for its modification, and illustrate its role in the

synthesis of biologically active agents. This document is intended for researchers, medicinal

chemists, and drug development professionals seeking to leverage this powerful intermediate

in their synthetic programs.

Foundational Profile: Physicochemical Properties
and Reactivity
5-Chloronicotinic acid is a white to off-white solid at room temperature.[1] Structurally, it is a

pyridine derivative, possessing both the basic nitrogen of the pyridine ring and an acidic

carboxylic acid group.[1] This amphoteric nature requires careful consideration of pH during

synthetic manipulations. The true synthetic power of this molecule, however, lies in the distinct

reactivity of its three primary functional regions, which can be selectively addressed to build

molecular complexity.
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Table 1: Physicochemical Properties of 5-Chloronicotinic Acid

Property Value Reference(s)

CAS Number 22620-27-5 [2][3]

Molecular Formula C₆H₄ClNO₂ [2][3]

Molecular Weight 157.55 g/mol [2][3]

Appearance
White to almost white

powder/crystal
[1][2]

Melting Point 168 - 172 °C [2]

Synonyms
5-Chloro-3-pyridinecarboxylic

acid
[2]

The molecule's utility stems from three key points of chemical reactivity, which allow for

orthogonal chemical modifications—a highly desirable trait in a synthetic building block.

Diagram 1: Key reactive sites of 5-Chloronicotinic acid.

The Carboxylic Acid: This group is the primary handle for building out molecular scaffolds,

most commonly through amide bond formation. It can be readily activated or converted to

esters, or even reduced to an alcohol, providing numerous pathways for diversification.[1]

The Chlorine Atom: Positioned on the pyridine ring, the chlorine atom is a versatile functional

group. It activates the ring for certain reactions and can be displaced via nucleophilic

aromatic substitution, allowing for the introduction of new fragments. Its presence also

significantly modulates the electronic properties and lipophilicity of the final compound.

The Pyridine Nitrogen: The basic nitrogen atom influences the molecule's solubility and

provides a site for salt formation. In advanced applications, it can act as a ligand for metal

catalysts, directing reactions to other parts of the molecule.
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The true value of an intermediate is demonstrated through its successful application. 5-
Chloronicotinic acid serves as a crucial starting material for a range of biologically active

molecules, from antivirals to agents targeting neurological disorders.[2]

Amide Bond Formation: A Cornerstone of Medicinal
Chemistry
The formation of an amide bond is one of the most frequently performed reactions in medicinal

chemistry. It connects a carboxylic acid and an amine, two of the most common functional

groups found in building block libraries. The direct reaction is unfavorable; therefore, the

carboxylic acid must first be "activated".[4][5] 5-Chloronicotinic acid is an ideal substrate for

this process, where it is typically converted to a highly reactive acyl chloride or activated ester,

which then readily couples with a desired amine.[4]

Diagram 2: General workflow for amide synthesis using 5-Chloronicotinic acid.

Case Study: Synthesis of Nevirapine Analogues
Nevirapine is a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the

treatment of HIV-1.[6] The core structure of nevirapine is a dipyridodiazepinone ring system. 5-
Chloronicotinic acid is a valuable precursor for creating analogues of nevirapine, which are

synthesized to study metabolic profiles, overcome drug resistance, or improve safety profiles.

[6][7] The synthesis leverages the dual reactivity of a chloronicotinic acid derivative, which first

undergoes amidation and is then subjected to an intramolecular cyclization to form the

characteristic seven-membered diazepine ring.

Diagram 3: Conceptual pathway to Nevirapine analogues.

This synthetic strategy is powerful because it allows for variation at multiple points. Different

amines can be used in the coupling step, and modifications can be made to the other pyridine

ring, enabling the creation of large libraries of compounds for structure-activity relationship

(SAR) studies.

The 5-Chloronicotinic Acid Pharmacophore
In drug design, a pharmacophore is defined as the essential ensemble of steric and electronic

features necessary for optimal interaction with a specific biological target.[8] Derivatives of 5-
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Chloronicotinic acid often contain a potent pharmacophore.

Diagram 4: Pharmacophoric features of a 5-chloronicotinamide derivative.

Aromatic/π-Stacking Region: The pyridine ring can engage in π-π stacking or hydrophobic

interactions within a protein's binding pocket.

Hydrogen Bond Acceptor/Donor: The amide linkage formed from the carboxylic acid is a

classic hydrogen bond donor (N-H) and acceptor (C=O), providing critical directional

interactions to anchor the molecule to its target.

Hydrophobic/Halogen Bond Region: The chlorine atom enhances lipophilicity, which can

improve membrane permeability. Furthermore, chlorine can participate in halogen bonding—

a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which

can significantly enhance binding affinity and selectivity.

Detailed Experimental Protocols
The following protocols are provided as validated starting points for the synthetic manipulation

of 5-Chloronicotinic acid. As with any chemical reaction, all procedures should be performed

by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Activation to 5-Chloro-3-pyridinecarbonyl
Chloride
Causality: The conversion of the carboxylic acid to an acyl chloride dramatically increases the

electrophilicity of the carbonyl carbon.[4] This "activates" the molecule, making it highly

susceptible to nucleophilic attack by an amine in a subsequent coupling step. Thionyl chloride

is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and

easily removed.

Reagents:

5-Chloronicotinic acid (1.0 eq)

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
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Anhydrous Dichloromethane (DCM) or Toluene

Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

Suspend 5-Chloronicotinic acid in anhydrous DCM or toluene in a round-bottom flask

equipped with a magnetic stirrer and a reflux condenser.

Carefully add 1-2 drops of DMF to the suspension.

Slowly add thionyl chloride to the mixture at room temperature. Gas evolution will be

observed.

Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and stir for

2-4 hours, or until the reaction mixture becomes a clear solution.

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing

by LC-MS to confirm the formation of the methyl ester.

Once complete, allow the mixture to cool to room temperature.

Remove the solvent and excess thionyl chloride under reduced pressure (rotary

evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the

corrosive vapors.

The resulting crude 5-chloro-3-pyridinecarbonyl chloride is often a solid or oil and is

typically used immediately in the next step without further purification.

Protocol 2: General HATU-Mediated Amide Coupling
Causality: Peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole

Tetramethyl Uronium) provide a milder and often more efficient alternative to acyl chlorides for

forming amides.[9] HATU reacts with the carboxylic acid to form a highly reactive OBt active

ester intermediate.[9] A non-nucleophilic base, such as DIPEA, is required to deprotonate the

carboxylic acid and neutralize the HCl produced during the reaction, driving it to completion.

[10]
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Reagents:

5-Chloronicotinic acid (1.0 eq)

Amine of interest (1.0 - 1.2 eq)

HATU (1.1 - 1.2 eq)

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

Anhydrous DMF or DCM

Procedure:

Dissolve 5-Chloronicotinic acid in anhydrous DMF in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Add the amine component to the solution.

Add HATU to the reaction mixture, followed by the slow, dropwise addition of DIPEA. The

order of addition can be critical and may need optimization.

Stir the reaction mixture at room temperature for 2-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃

solution.

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄)

or magnesium sulfate (MgSO₄), and filter.

Concentrate the filtrate under reduced pressure.
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Purify the resulting crude amide product by flash column chromatography on silica gel or

by recrystallization to yield the pure product.

Illustrative Biological Data of Nicotinic Acid
Scaffolds
The 5-chloronicotinic acid scaffold is a component of molecules targeting a wide array of

diseases. While specific data for direct derivatives can be proprietary, the potency of related

compounds underscores the value of this molecular framework. The following table showcases

the biological activity of compounds built upon nicotinic acid and similar scaffolds, illustrating

the potential for discovering highly potent agents.

Table 2: Example Biological Activities of Nicotinic Acid and Related Derivatives

Compound
Class/Example

Target/Activity
Potency
(IC₅₀/EC₅₀/MIC)

Therapeutic
Area

Reference(s)

Nevirapine

Prodrug

(Compound 3)

HIV-1 Reverse

Transcriptase

EC₅₀ = 0.0159

µM
Antiviral (HIV) [11]

Acylhydrazone

Derivative

(Compound 13)

Staphylococcus

epidermidis

MIC = 1.95

µg/mL
Antibacterial [12]

Biotinylated

Colchicine

Derivative (9)

A549 Lung

Cancer Cells
IC₅₀ = 0.085 µM Anticancer [13]

Isonicotinic Acid

Hydrazide (6)

Antimicrobial

(Non-

tuberculosis

strains)

Active

(qualitative)
Antibacterial [14]

Note: The compounds listed are derivatives of nicotinic acid or related structures,

demonstrating the broad biological potential of this chemical class.
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Conclusion
5-Chloronicotinic acid is far more than a simple chemical intermediate; it is a strategic tool in

the medicinal chemist's arsenal. Its predictable reactivity, coupled with the pharmacologically

relevant features it imparts to final molecules, makes it a high-value starting point for drug

discovery campaigns. By understanding the principles behind its reactivity and employing

robust synthetic protocols, researchers can efficiently generate novel compound libraries with a

high probability of yielding potent and selective biologically active agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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